2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 120848-56-8
Cat. No.: VC21277334
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120848-56-8 |
|---|---|
| Molecular Formula | C15H22N2 |
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | 2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 |
| Standard InChI Key | GUFTZAHBWSLXTM-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CN2CCC3=CC=CC=C3C2 |
| Canonical SMILES | C1CNCCC1CN2CCC3=CC=CC=C3C2 |
Introduction
Chemical Identity and Physical Properties
2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound containing two nitrogen-containing ring systems: a tetrahydroisoquinoline and a piperidine ring connected by a methylene bridge. This structure confers unique properties that distinguish it from other tetrahydroisoquinoline derivatives.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 120848-56-8 |
| Molecular Formula | C15H22N2 |
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | 2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
| Standard InChIKey | GUFTZAHBWSLXTM-UHFFFAOYSA-N |
| SMILES Notation | C1CNCCC1CN2CCC3=CC=CC=C3C2 |
The compound features a tetrahydroisoquinoline scaffold with the piperidine unit attached via a methylene bridge at the 2-position, creating a structure with potentially significant biological activity.
Structural Characteristics
Molecular Architecture
The molecule consists of a 1,2,3,4-tetrahydroisoquinoline core, which itself contains a benzene ring fused to a partially saturated heterocyclic ring containing nitrogen. The piperidine ring is attached to the 2-position of the tetrahydroisoquinoline via a methylene bridge. This particular connectivity distinguishes it from its isomer, 1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, where the piperidine is instead connected to the 1-position.
Structural Relationships
2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline belongs to a broader class of compounds where the tetrahydroisoquinoline scaffold has been modified at various positions to enhance biological activity. The tetrahydroisoquinoline framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs .
Synthesis Methodologies
Synthetic Challenges
The synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline presents several challenges:
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Regioselectivity: Ensuring the piperidine unit attaches specifically at the 2-position rather than other reactive sites.
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Stereochemistry: Controlling the stereochemical outcome when chiral centers are present.
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Purification: Separating the target compound from structural isomers and by-products .
Structure-Activity Relationships
Pharmacophoric Elements
The biological activity of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline likely stems from several key structural features:
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The tetrahydroisoquinoline scaffold: Provides a rigid framework that can interact with various biological targets.
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The basic nitrogen atoms: Both in the tetrahydroisoquinoline and piperidine rings, serving as hydrogen bond acceptors or sites for protonation.
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The flexible methylene linker: Allows conformational adaptability for optimal target binding .
Future Research Directions
Areas for Further Investigation
Several promising research avenues for 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline include:
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Comprehensive pharmacological profiling against multiple receptor systems
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Investigation of structure-activity relationships through systematic modification
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Evaluation of potential neuroprotective properties
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Assessment of cardiovascular applications, particularly as a bradycardic agent
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Exploration of antimicrobial activities against resistant pathogens
Technological Approaches
Advanced techniques that could accelerate research on 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline include:
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